5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole
Overview
Description
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both bromine and thiazole moieties
Mechanism of Action
are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The thiazole ring is a component of vitamin B1 (thiamine) and many drugs and bioactive molecules. Thiazoles can act as ligands for various metal ions in enzymes and other proteins .
The dioxolane group in the compound is a type of acetal, a functional group that can protect carbonyl groups from certain reactions. In biological systems, acetals can be found in carbohydrates and other biomolecules .
The bromine atom in the compound could potentially make it more reactive, as halogens are often used in medicinal chemistry to improve the activity of bioactive compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox state of cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased expression of genes involved in stress responses and metabolic regulation. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound has been shown to affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production. Additionally, this compound can influence the levels of reactive oxygen species (ROS) and other signaling molecules involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole typically involves the bromination of 2-(1,3-dioxolan-2-yl)-1,3-thiazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1,3-thiazole: Lacks the bromine atom, which can affect its reactivity and applications.
5-Bromo-2-fluorophenyl)-1,3-dioxolane: Contains a similar dioxolane ring but differs in the aromatic substitution pattern.
(5-(1,3-Dioxolan-2-yl)-2-nitrophenyl)acetonitrile: Features a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
5-Bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and thiazole moieties, which confer distinct reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the thiazole ring provides stability and potential biological activity.
Properties
IUPAC Name |
5-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHWGLCEYOMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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